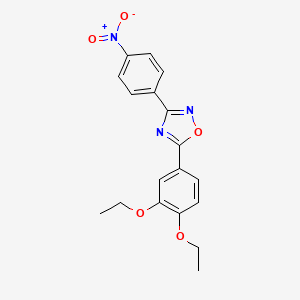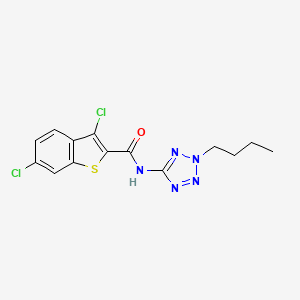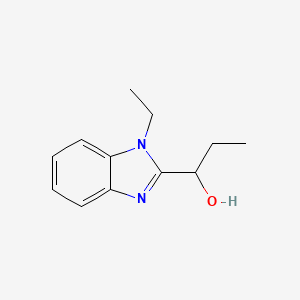
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
説明
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family, which is known for its diverse range of pharmacological activities.
作用機序
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application and concentration used. In general, it has been shown to have antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole for lab experiments is its versatility. It can be easily synthesized and modified to produce a variety of derivatives with different properties and activities. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain applications. It can also be toxic at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some possible areas of investigation include:
1. Development of new derivatives with improved solubility, stability, and activity.
2. Investigation of the mechanism of action and molecular targets of this compound.
3. Evaluation of its potential use as a tool for studying protein-protein interactions and enzyme kinetics.
4. Investigation of its potential use in the treatment of inflammatory diseases, cancer, and other conditions.
5. Development of new methods for the synthesis of this compound and its derivatives.
6. Investigation of its potential use as a fluorescent probe and as a building block for the synthesis of new organic materials.
In conclusion, this compound is a versatile and promising compound with a wide range of potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.
科学的研究の応用
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs with anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of new organic materials. In biochemistry, it has been investigated for its potential use as a tool for studying protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-3-24-15-10-7-13(11-16(15)25-4-2)18-19-17(20-26-18)12-5-8-14(9-6-12)21(22)23/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKXLMVPRAATLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767891.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4767898.png)
![isopropyl 5-(aminocarbonyl)-2-[(3,3-diphenylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4767917.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4767925.png)
![3-benzyl-5-[(4-bromobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4767928.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4767950.png)


![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)

![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)

![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)